molecular formula C28H29N3O5 B409066 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide CAS No. 336179-99-8

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide

Cat. No.: B409066
CAS No.: 336179-99-8
M. Wt: 487.5g/mol
InChI Key: JMMPZXCAPRSUQD-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a chromen-4-yl core, a cyano group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of substituted cinnamonitriles with 5,5-dimethyl-1,3-cyclohexanedione in ethanol, catalyzed by KF-montmorillonite . This reaction provides a fast, efficient, and high-yielding access to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups and its chromen-4-yl core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

336179-99-8

Molecular Formula

C28H29N3O5

Molecular Weight

487.5g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O5/c1-16-6-5-7-18(10-16)31-24(33)15-35-21-9-8-17(11-22(21)34-4)25-19(14-29)27(30)36-23-13-28(2,3)12-20(32)26(23)25/h5-11,25H,12-13,15,30H2,1-4H3,(H,31,33)

InChI Key

JMMPZXCAPRSUQD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC

Origin of Product

United States

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